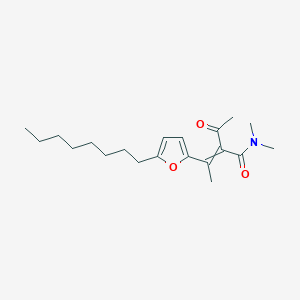
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide is an organic compound known for its unique structure and properties. It is characterized by the presence of an acetyl group, a dimethylamino group, and a furan ring substituted with an octyl chain.
Preparation Methods
The synthesis of 2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Octyl Chain: The octyl chain is introduced via alkylation reactions using octyl halides.
Acetylation and Dimethylation: The final steps involve acetylation of the furan ring and dimethylation of the amine group using reagents such as acetic anhydride and dimethylamine.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide include:
5-octylfuran-2(5H)-one: Shares the furan ring and octyl chain but lacks the acetyl and dimethylamino groups.
2-acetyl-3-(5-octylfuran-2-yl)but-2-enamide: Similar structure but without the dimethylamino group.
N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide: Lacks the acetyl group.
Properties
CAS No. |
827574-32-3 |
|---|---|
Molecular Formula |
C20H31NO3 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2-acetyl-N,N-dimethyl-3-(5-octylfuran-2-yl)but-2-enamide |
InChI |
InChI=1S/C20H31NO3/c1-6-7-8-9-10-11-12-17-13-14-18(24-17)15(2)19(16(3)22)20(23)21(4)5/h13-14H,6-12H2,1-5H3 |
InChI Key |
CKARNHINAUWNAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(O1)C(=C(C(=O)C)C(=O)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14220857.png)
![3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14220858.png)
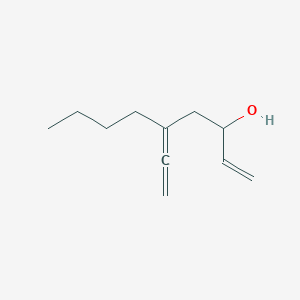
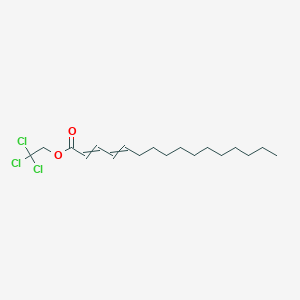
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)

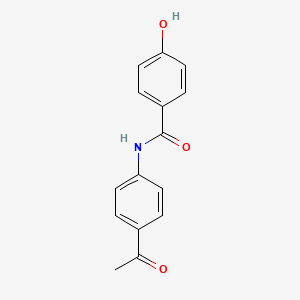
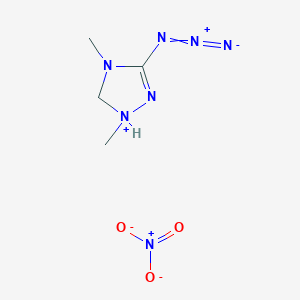
![diphenyl-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methyl]phosphane](/img/structure/B14220916.png)
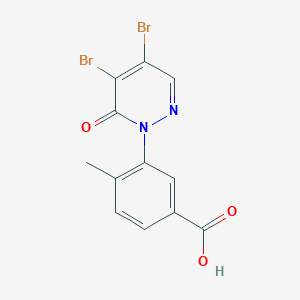
![Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane](/img/structure/B14220931.png)
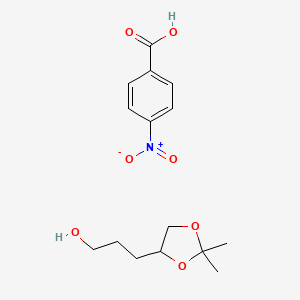
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
![Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester](/img/structure/B14220948.png)
